BMS-480404

Description

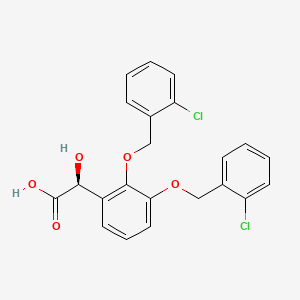

Structure

2D Structure

3D Structure

Properties

CAS No. |

533889-36-0 |

|---|---|

Molecular Formula |

C22H18Cl2O5 |

Molecular Weight |

433.3 g/mol |

IUPAC Name |

(2S)-2-[2,3-bis[(2-chlorophenyl)methoxy]phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C22H18Cl2O5/c23-17-9-3-1-6-14(17)12-28-19-11-5-8-16(20(25)22(26)27)21(19)29-13-15-7-2-4-10-18(15)24/h1-11,20,25H,12-13H2,(H,26,27)/t20-/m0/s1 |

InChI Key |

NCWQPARYSYJFNI-FQEVSTJZSA-N |

SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)C(C(=O)O)O)Cl |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)[C@@H](C(=O)O)O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)C(C(=O)O)O)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-480404; BMS 480404; BMS480404; UNII-T78485CEYD. |

Origin of Product |

United States |

Discovery and Initial Characterization of Bms 480404

Identification as a Potent Small Molecule Inhibitor of FABPs

Research identified BMS-480404 as a potent small molecule inhibitor targeting members of the fatty acid-binding protein family. google.comcpu.edu.cnresearchgate.netnih.govtargetmol.cn Specifically, it has been noted as a dual inhibitor of FABP4 (also known as aP2) and k-FABP (FABP5). google.comcpu.edu.cn The identification of such small molecules capable of inhibiting FABP activity is significant for exploring the biological roles of these proteins and their potential as therapeutic targets.

Quantitative Assessment of Inhibitory Affinity (Ki) for Keratinocyte Fatty Acid-Binding Protein

The inhibitory affinity of this compound for human keratinocyte fatty acid-binding protein (kFABP) has been quantitatively assessed. The binding affinity, expressed as the inhibition constant (Ki), was determined to be 33 nM. researchgate.netnih.govidrblab.net This value indicates a high affinity interaction between this compound and kFABP, underscoring its potency as an inhibitor of this specific FABP subtype. Another source also reported a Ki value of 33 nmol/L for FABP5, which is consistent with kFABP being referred to as FABP5. cpu.edu.cn

Detailed research findings regarding the binding of this compound to kFABP have been elucidated through techniques such as NMR spectroscopy. researchgate.netnih.govbmrb.io These studies revealed specific interactions, such as the proximity of the acid moiety in this compound to residues like R129 and Y131 in kFABP, similar to the interaction seen with palmitic acid. researchgate.net Furthermore, a benzyl (B1604629) group in this compound was found to occupy a region of the protein not typically contacted by fatty acids. researchgate.net

The quantitative inhibitory affinity data for this compound against kFABP is summarized in the table below:

| Compound | Target Protein | Inhibition Constant (Ki) |

| This compound | Human Keratinocyte Fatty Acid-Binding Protein (kFABP/FABP5) | 33 nM |

Molecular Mechanism of Action of Bms 480404

Detailed Elucidation of the Binding Site on Keratinocyte Fatty Acid-Binding Protein

The binding of BMS-480404 to kFABP has been characterized through techniques such as NMR spectroscopy, providing detailed insights into the molecular interactions at the binding interface. acs.orgnih.govacs.org

Specific Interactions of the Mandelic Acid Moiety within the Binding Site

The mandelic acid moiety of this compound engages with residues in the kFABP binding site that are also involved in the binding of the carboxylate head group of natural fatty acid ligands like palmitic acid. nih.govacs.orgnih.gov The acid moiety is positioned proximally to residues R129 and Y131. nih.govacs.orgnih.gov These interactions are consistent with observations from the crystal structure of the kFABP-palmitic acid complex, highlighting a shared interaction mechanism for the acidic functional group. acs.org

Identification of Key Amino Acid Residues Involved in Binding (e.g., R129, Y131, R109)

Several key amino acid residues in the kFABP binding pocket are critical for the interaction with this compound. Residues R129 and Y131 are directly involved in interactions with the mandelic acid moiety of the inhibitor. nih.govacs.orgnih.gov These residues typically form hydrogen bonds with the carboxylate end of fatty acid ligands in this protein family. acs.org Computational modeling studies indicate that residue R109 also interacts with the acid moiety of this compound, but this interaction is mediated indirectly through a modeled water molecule. nih.govacs.orgnih.gov As mentioned previously, residues A39, T56, S58, and K61 are situated near the benzyl (B1604629) ring, suggesting potential van der Waals or other non-polar interactions in this distinct binding region. acs.org

Role of Bridging Water Molecules in Mediating Ligand-Protein Interactions

Water molecules play a role in the interaction between this compound and kFABP. The kFABP binding cavity is known to contain several water molecules in its unbound or fatty acid-bound state. acs.org As noted, the binding of the benzyl group of this compound displaces at least one of these water molecules (HOH 236). acs.org Conversely, a modeled water molecule appears to bridge the interaction between the mandelic acid moiety of this compound and the amino acid residue R109. nih.govacs.orgnih.gov This highlights how water molecules can act as mediators in ligand-protein binding, facilitating indirect interactions between the ligand and protein residues.

Analysis of Ligand-Protein Binding Characteristics

This compound exhibits potent binding to human kFABP. The reported inhibition constant (Ki) for this compound binding to kFABP is 33 nM, with a standard deviation of +/- 2 nM. nih.govacs.orgnih.govacs.org This low nanomolar Ki value indicates a high affinity interaction between the compound and the protein. acs.org This strong binding is attributed to the specific interactions within the kFABP binding pocket, including those involving the mandelic acid and benzyl moieties and their engagement with key amino acid residues and bridging water molecules.

Here is a summary of the binding affinity data:

| Compound | Target Protein | Binding Affinity (Ki) | Standard Deviation |

| This compound | Human Keratinocyte Fatty Acid-Binding Protein (kFABP) | 33 nM | +/- 2 nM |

High Affinity Binding Profile

This compound, also known as (alphaS)-Benzeneacetic acid, 2,3-bis((2-chlorophenyl)methoxy)-alpha-hydroxy-, has been identified as a compound exhibiting high-affinity binding to keratinocyte fatty acid-binding protein (kFABP), also referred to as FABP5. researchgate.netebi.ac.ukresearchgate.netacs.orgresearchgate.netgoogle.com Research findings detail the specific interactions governing this binding event, providing insight into its molecular mechanism of action. researchgate.netresearchgate.net

Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have determined the structure of this compound bound to human kFABP. researchgate.netebi.ac.ukresearchgate.netacs.orgresearchgate.net This structural analysis revealed key aspects of how the compound interacts within the protein's binding pocket. This compound binds with a reported inhibition constant (Ki) of 33 nM (±2 nM) to keratinocyte fatty acid-binding protein. researchgate.netebi.ac.ukresearchgate.netacs.orgresearchgate.net This Ki value indicates a potent binding interaction with the target protein.

The binding mode of this compound involves specific regions of the molecule engaging with distinct areas within the kFABP binding site. A benzyl group located ortho to the mandelic acid moiety of this compound occupies a region of the protein that is not typically contacted by natural fatty acid ligands. researchgate.netresearchgate.net Furthermore, the acid moiety of this compound is positioned proximally to residues Arginine 129 (R129) and Tyrosine 131 (Y131) within the protein. researchgate.netresearchgate.net Computational modeling studies suggest that the acid moiety also engages in an indirect interaction with Arginine 109 (R109), mediated by a modeled water molecule. researchgate.netresearchgate.net These specific interactions contribute to the high affinity observed for this compound binding to kFABP.

The detailed research findings regarding the binding affinity are summarized in the table below:

| Compound | Target Protein | Binding Affinity (Ki) | Method | Reference |

| This compound | Keratinocyte Fatty Acid-Binding Protein (kFABP/FABP5) | 33 ± 2 nM | NMR | researchgate.netebi.ac.ukresearchgate.netacs.orgresearchgate.net |

This high-affinity binding to kFABP highlights this compound's potential to modulate the function of this specific fatty acid-binding protein through direct interaction within its ligand-binding pocket.

Structural Biology Approaches to Bms 480404 Target Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful technique used to determine the three-dimensional structures of biomolecules and their complexes in solution, as well as to study protein dynamics and ligand binding researchgate.net. NMR studies have been conducted to understand the interaction between BMS-480404 and human kFABP nih.govacs.orgacs.org.

Determination of the Three-Dimensional Structure of this compound Bound to Keratinocyte Fatty Acid-Binding Protein

The NMR structure of this compound (referred to as compound 1 in some studies) bound to human keratinocyte fatty acid-binding protein has been determined nih.govacs.orgacs.orgresearchgate.net. This structure revealed key details about how the small molecule inhibitor fits into the binding pocket of kFABP. The binding affinity of this compound for human kFABP was reported with a Ki of 33 ± 2 nM nih.govacs.orgacs.orgresearchgate.net.

The determined NMR structure showed that a benzyl (B1604629) group located ortho to the mandelic acid moiety of this compound occupies a region within the protein that is typically not contacted by natural fatty acid ligands acs.orgresearchgate.net. Similar to the interaction observed in the kFABP-palmitic acid structure, the acid moiety of this compound is positioned proximally to residues R129 and Y131 in kFABP acs.orgresearchgate.net. Computational modeling studies further suggested that the acid moiety of this compound interacts indirectly with R109 via a modeled water molecule acs.orgresearchgate.net.

The NMR-derived structure of the kFABP-BMS-480404 complex was compared to the X-ray crystal structure of the same complex and found to be essentially identical within the precision of the results researchgate.net. This comparison validates the structural information obtained by NMR.

Analysis of Protein Conformational Changes Induced by Ligand Binding

NMR studies can also provide information about conformational changes in a protein upon ligand binding researchgate.net. While the primary focus of the cited NMR research on this compound and kFABP was the determination of the bound structure, the technique inherently provides data that can reveal such changes through analysis of chemical shifts and dynamics. The research highlighted key interactions and the positioning of this compound within the binding site, implying specific induced-fit or conformational selection mechanisms, although detailed analyses of global protein conformational changes were not extensively detailed in the provided snippets beyond the description of the binding pose and interactions acs.orgresearchgate.net. The comparison with the kFABP-palmitic acid structure also implicitly points to differences in how this compound is accommodated compared to a natural ligand acs.orgresearchgate.net.

Computational Modeling and Simulation Methodologies

Computational approaches complement experimental structural biology by providing theoretical insights into ligand-protein interactions, binding orientations, and dynamics acs.orgncats.ioebi.ac.ukebi.ac.uk. These methods are often used in conjunction with experimental data to build a comprehensive picture of molecular recognition.

Molecular Docking Studies for Ligand-Protein Orientation

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a protein receptor ncats.ioebi.ac.uk. This method explores various possible binding poses and scores them based on their predicted binding affinity. While specific detailed results of extensive docking studies for this compound with kFABP were not provided in the snippets, the research mentioning computational modeling in conjunction with NMR suggests that docking was likely employed to understand the initial orientation and potential binding modes of this compound within the kFABP binding pocket acs.orgresearchgate.net. Computational modeling indicated specific interactions, such as the indirect interaction of the acid moiety with R109 via a water molecule, which would typically be informed by docking or similar modeling approaches acs.orgresearchgate.net.

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time ncats.io. These simulations can provide insights into the dynamic nature of ligand-protein interactions, including the stability of the bound complex, conformational changes, and the binding and unbinding processes. While the provided snippets mention computational modeling in the context of interactions, detailed reports of extensive molecular dynamics simulations specifically for this compound binding to kFABP were not prominently featured acs.orgresearchgate.net. However, MD simulations are a standard tool in structural biology and drug discovery for understanding the dynamic aspects of binding, and their application in further studies of this complex would be a logical extension of the reported work.

Application of Computer-Aided Drug Design (CADD) Principles

Computer-Aided Drug Design (CADD) encompasses a variety of computational methods used to discover, design, and optimize potential drug candidates acs.orgebi.ac.uk. Principles of CADD, including structural modeling, docking, and potentially molecular dynamics, would have been applied in the research involving this compound, particularly given its context as a potent small molecule inhibitor of kFABP nih.govacs.orgacs.orgresearchgate.net. The use of computational modeling to understand the interaction of this compound with kFABP and to inform the understanding of its binding, as mentioned in the NMR study, is a direct application of CADD principles acs.orgresearchgate.net. CADD methodologies are crucial for interpreting experimental data and guiding the design of compounds with improved affinity and specificity.

Theoretical Prediction of Ligand Binding Modes

Theoretical prediction of ligand binding modes, often employing computational methods such as molecular docking and molecular dynamics simulations, is a powerful complement to experimental structural biology. These methods aim to predict how a small molecule will orient and bind within the active site or a specific binding pocket of a target protein. drugdiscoverynews.comnih.gov The accuracy of these predictions is influenced by the quality of the protein structure used and the algorithms employed. elifesciences.org

For this compound, computational modeling has been applied to investigate its interaction with kFABP. These modeling studies have indicated specific interactions between the compound and residues within the protein binding site. For instance, computational modeling suggests that the acid moiety in this compound interacts indirectly with Arginine 109 (R109) via a modeled water molecule. researchgate.netebi.ac.uk This highlights the ability of theoretical methods to propose specific molecular contacts and the potential involvement of bridging water molecules in the binding interface.

Theoretical prediction methods often explore multiple potential binding orientations or "poses" for a ligand within the target site. researchgate.net These predicted binding modes can then be compared and evaluated based on scoring functions that estimate the favorability of the interaction, as well as through comparison with available experimental data, such as NMR constraints. researchgate.net

While the provided information specifically mentions computational modeling for this compound's interaction with kFABP and a separate instance of modeling studies identifying four possible binding modes for a different compound (5-hydroxyisoquinoline) with MK2 researchgate.netresearchgate.net, it underscores the general approach of using theoretical methods to predict and analyze ligand binding poses. The iterative process often involves generating potential binding modes computationally and then using experimental data to validate or refine these predictions. drugdiscoverynews.com

The integration of theoretical prediction with experimental techniques like NMR allows for a more comprehensive understanding of the ligand-target interaction. researchgate.net Computational methods can propose initial binding hypotheses, which can then be tested and refined by experimental observations, leading to a more accurate picture of the bound state.

This compound is a chemical compound that has been investigated for its inhibitory activity against fatty acid-binding proteins (FABPs), particularly keratinocyte fatty acid-binding protein (kFABP, also known as FABP5) and adipocyte fatty-acid binding protein (aFABP, also known as FABP4). Research into this compound has provided insights into the structural determinants of its binding to FABPs and informed strategies for optimizing related inhibitors.

Bms 480404 As a Research Tool and Chemical Probe in Fabp Studies

Utility in Probing Functional Roles of FABPs in Cellular and Biological Systems

There is no available research detailing the use of BMS-480404 to investigate the diverse functions of FABPs within cellular environments. The roles of FABPs as intracellular lipid chaperones, their involvement in gene regulation, and their impact on metabolic and inflammatory signaling pathways have been explored using other molecular tools, but not with this specific compound.

Applications in Preclinical Research Models for FABP-Related Pathophysiology

No preclinical studies utilizing this compound to explore FABP-related diseases have been published. The potential of FABP inhibitors in conditions such as metabolic syndrome, atherosclerosis, and certain cancers is an active area of investigation, but any contributions of this compound to this body of research remain undocumented.

Future Perspectives in Fabp Inhibitor Research and Therapeutic Development

Advancements in Understanding FABP-Ligand Interaction Landscapes

Understanding the detailed interactions between FABPs and their ligands is crucial for the rational design of selective and potent inhibitors. Studies involving BMS-480404 have contributed to this understanding, particularly concerning kFABP (FABP5). The NMR structure of this compound bound to human kFABP revealed specific interactions within the binding pocket. nih.govresearchgate.netnih.govacs.org

The binding of this compound to kFABP involves the compound occupying the fatty acid-binding cavity. acs.org Notably, a benzyl (B1604629) group ortho to the mandelic acid in this compound occupies a region of the protein that is not typically contacted by natural fatty acid ligands. nih.govresearchgate.netacs.org The acid moiety of this compound is positioned near residues R129 and Y131, similar to the interaction observed with palmitic acid binding to kFABP. nih.govresearchgate.netacs.org Computational modeling further suggests an indirect interaction between the acid moiety and R109 via a modeled water molecule. nih.govresearchgate.net

This detailed structural information on how a non-fatty acid molecule like this compound binds to the FABP pocket provides valuable insights into the plasticity of the binding site and the potential for designing ligands that interact with distinct subregions. acs.org This expands the understanding of the FABP-ligand interaction landscape beyond natural fatty acid substrates, which is vital for developing inhibitors with improved selectivity profiles. nih.gov

Research on other FABP inhibitors, such as BMS-309403 (a FABP4 inhibitor), also contributes to mapping the FABP-ligand interaction landscape by revealing key residues involved in binding and the structural features of potent inhibitors. medchemexpress.comcaymanchem.comtocris.com Comparing the binding modes of different inhibitors across various FABP isoforms helps to elucidate the structural determinants of selectivity. nih.gov

Potential for Developing Novel FABP-Targeting Compounds as Research Probes

Compounds like this compound, characterized by their specific interactions with FABPs, serve as valuable research probes to investigate the biological roles of these proteins. By selectively inhibiting a particular FABP isoform, researchers can dissect the specific functions of that protein in complex cellular and physiological processes.

This compound has been identified as a dual inhibitor of FABP4 and kFABP (FABP5), although with differing affinities (Ki = 2.5 nM for FABP4 and 33 nM for FABP5). cpu.edu.cn This differential inhibition profile makes it a useful tool for studying the distinct or overlapping roles of FABP4 and FABP5 in various biological contexts. For instance, FABP4 and FABP5 are both expressed in macrophages and play roles in inflammation. nih.govmdpi.comcpu.edu.cn Using selective or dual inhibitors can help researchers delineate the specific contributions of each FABP isoform to inflammatory pathways.

The use of FABP inhibitors as research probes has been demonstrated in studies investigating the role of FABP4 in microglial-mediated neuroinflammation, where compounds with varying affinities were used to assess their ability to attenuate inflammation in vitro. nih.gov Similarly, studies exploring the potential of FABP5 inhibitors in conditions like anxiety and depression utilize these compounds as probes to understand the involvement of FABP5 in neurocircuits and endocannabinoid signaling. biospace.complos.orgnih.gov

While this compound itself may have been an early compound in this area, the knowledge gained from its study, particularly its binding characteristics, informs the design of newer, more potent, and potentially more selective FABP inhibitors. These next-generation compounds can serve as refined research probes with improved properties for in vitro and in vivo studies, allowing for a more precise understanding of individual FABP functions and their therapeutic potential. The development of novel FABP-targeting compounds as research probes is an ongoing area, with new inhibitors being identified and characterized for their use in exploring FABP biology and validating them as therapeutic targets. nih.govplos.orgnih.gov

Q & A

Q. How can researchers leverage computational tools to predict this compound's off-target interactions or toxicity profiles?

- Methodological Answer : Use cheminformatics platforms (e.g., SwissTargetPrediction, PubChem BioAssay) to identify potential off-targets. Validate predictions with thermal shift assays or cellular thermal proteome profiling (CPP). Integrate toxicity predictions from tools like ProTox-II with in vitro hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.